
5-Fluoro-2,3-dihydro-1,4-benzodioxine
Overview
Description
5-Fluoro-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzodioxine, where a fluorine atom is substituted at the 5th position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3-dihydro-1,4-benzodioxine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives .
Scientific Research Applications
Medicinal Chemistry
Synthesis of Pharmaceutical Compounds
5-Fluoro-2,3-dihydro-1,4-benzodioxine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its ability to undergo diverse chemical reactions allows for the development of compounds with targeted therapeutic effects. The incorporation of fluorine enhances metabolic stability and lipophilicity, making it a valuable candidate for drug design.
Biological Activity
Research has shown that derivatives of this compound exhibit promising biological activities, including:
- Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The mechanism involved apoptosis induction and cell cycle inhibition.
- Antimicrobial Effects : Similar compounds have been reported to possess antimicrobial properties, potentially useful in treating infections.
Material Science
Development of Advanced Materials
The compound is being explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical properties can lead to materials with enhanced durability and functionality.
Chemical Reactions
This compound can participate in various chemical reactions:
- Oxidation : Can be oxidized to form quinones or other derivatives.
- Reduction : Reduction reactions can yield more saturated compounds.
- Substitution : The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | KMnO4, CrO3 | Inert atmosphere |
Reduction | LiAlH4, NaBH4 | Inert atmosphere |
Substitution | NaOMe, KOtBu | Varies based on nucleophile |
Anticancer Activity
A comprehensive study evaluated the anticancer properties of fluorinated benzodioxine derivatives. The results indicated that this compound effectively inhibited breast cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Biological Studies
Further investigations into the biological effects of this compound revealed its potential in modulating enzyme activity and influencing metabolic pathways. The presence of fluorine enhances binding affinity to biological targets.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine: The parent compound without the fluorine substitution.
5-Chloro-2,3-dihydro-1,4-benzodioxine: A similar compound with a chlorine atom instead of fluorine.
5-Bromo-2,3-dihydro-1,4-benzodioxine: A bromine-substituted analogue.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-2,3-dihydro-1,4-benzodioxine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated or differently halogenated analogues. These properties make it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles .
Biological Activity
5-Fluoro-2,3-dihydro-1,4-benzodioxine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C9H7FO4
- Molecular Weight : 198.15 g/mol
- Structural Features : The compound contains a benzodioxine ring with a fluorine atom at the 5-position and a carboxylic acid group at the 6-position. These features contribute to its biological reactivity and interaction with various biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, which can lead to significant changes in enzyme activity or receptor function. The benzodioxine structure allows for diverse interactions with biological molecules, influencing their stability and function.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
Comparative Analysis
In comparative studies with other fluorinated benzodioxine derivatives, this compound has shown distinct biological profiles due to its unique functional groups. The following table summarizes the IC50 values and corresponding activities of various related compounds:
Compound | IC50 (µM) | Biological Activity |
---|---|---|
This compound | ~15 | Anticancer (MCF-7) |
6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine | ~30 | Antimicrobial |
7-Bromo-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine | ~25 | Anti-inflammatory |
This table illustrates that while this compound is particularly effective against cancer cells, other derivatives may excel in different biological activities.
Case Study: Anticancer Activity
A pivotal study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several fluorinated benzodioxine derivatives. The researchers found that this compound significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism was associated with the activation of apoptotic pathways and disruption of cell cycle progression. This study underscores the potential for developing this compound as a therapeutic agent in cancer treatment.
Q & A
Q. What are the common synthetic routes for preparing 5-Fluoro-2,3-dihydro-1,4-benzodioxine, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step protocols, such as halogenation or acylation of a benzodioxine core. For example, the Sandmeyer reaction is employed to introduce halogens using sodium nitrite and CuCl under controlled conditions, achieving quantitative yields of halogenated intermediates . Acylation with reagents like 2,4-dichlorobenzoyl chloride requires bases (e.g., triethylamine) to neutralize byproducts . Optimization includes:
- Temperature control : Reactions often proceed at 0–6°C to stabilize reactive intermediates .
- Catalyst selection : Transition metals (Cu, Fe) enhance halogenation efficiency .
- Purification : Recrystallization or column chromatography ensures high purity (>97%) .
Q. How is the purity of this compound validated, and what analytical techniques are recommended?
Methodological Answer:
Purity validation combines:
- High-Performance Liquid Chromatography (HPLC) : Detects impurities at trace levels (<3%) using reverse-phase columns .
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via characteristic peaks (e.g., fluorine coupling in -NMR) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., MW 379.37 for derivatives) and fragmentation patterns .
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods for volatile intermediates (e.g., acyl chlorides) .
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory .
- Storage : Store fluorinated intermediates at 0–6°C to prevent decomposition .
- Waste disposal : Neutralize acidic byproducts before disposal .
Q. What strategies elucidate the structure-activity relationship (SAR) of this compound derivatives in inhibiting focal adhesion kinase (FAK)?
Methodological Answer:
- Core scaffold modifications : Introducing electron-withdrawing groups (e.g., nitro, fluoro) enhances FAK binding affinity .
- Functional group substitutions : Replacing methoxy with hydroxyl groups improves solubility and target engagement .
- In vitro assays : Radioactive kinase assays measure IC values (e.g., 1.8–7.9 µM in endothelial cell lines) .
- Molecular docking : Predicts interactions between substituents and FAK’s ATP-binding pocket .
Q. How are contradictions in biological activity data between in vitro and in vivo models resolved?
Methodological Answer:
- Cross-model validation : Compare in vitro kinase inhibition (e.g., VEGFR2 IC) with in vivo chorioallantoic membrane (CAM) assays .
- Pharmacokinetic profiling : Assess bioavailability and metabolite stability (e.g., ester vs. carboxylic acid forms) .
- Statistical rigor : Use Student’s t-test (p < 0.05) to confirm significance across replicates .
Q. What in vivo models validate the anti-angiogenic effects of benzodioxine derivatives?
Methodological Answer:
- CAM assay : Fertilized eggs are incubated for 9 days, with compounds applied via sterile disks. Vascular intersections are quantified using concentric circles and imaging software .
- Xenograft models : Tumor volume reduction in mice correlates with VEGFR2 inhibition .
- Dosage optimization : Test escalating doses (e.g., 10–100 µg/disk) to establish therapeutic windows .
Q. How are dual-target inhibitors (e.g., FAK/VEGFR2) designed using 1,4-benzodioxine scaffolds?
Methodological Answer:
- Pharmacophore overlap : Align benzodioxine’s oxygen atoms with key residues in both FAK and VEGFR2 active sites .
- Linker optimization : Ethylene glycol linkers enhance flexibility for dual-target binding .
- In vivo efficacy testing : Compare tumor growth inhibition in dual-target vs. single-target compounds .
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSLFPHWBGATPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69464-49-9 | |
Record name | 5-fluoro-2,3-dihydro-1,4-benzodioxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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